1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol
Overview
Description
Preparation Methods
The synthesis of 1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol typically involves the nitrosation of meglumine (N-methyl-D-glucamine). The reaction is carried out under controlled conditions to ensure the selective formation of the nitroso group. Industrial production methods may involve the use of nitrosating agents such as sodium nitrite in the presence of an acid catalyst to facilitate the nitrosation process.
Chemical Reactions Analysis
1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a diagnostic agent or in drug development.
Industry: It may be used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
1-Deoxy-1-(N-nitrosomethylamino)-D-glucitol can be compared with other nitroso derivatives of sugars, such as:
- 1-Deoxy-1-(N-nitrosomethylamino)-D-fructose
- 1-Deoxy-1-(N-nitrosomethylamino)-D-mannitol
- 1-Deoxy-1-(N-nitrosomethylamino)-D-galactitol
These compounds share similar structural features but differ in their specific sugar backbones, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific interactions and applications, which may not be fully replicated by its analogs.
Properties
IUPAC Name |
N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]nitrous amide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O6/c1-9(8-15)2-4(11)6(13)7(14)5(12)3-10/h4-7,10-14H,2-3H2,1H3/t4-,5+,6+,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGVGLCWLGEFMR-BDVNFPICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(C(C(C(CO)O)O)O)O)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00908471 | |
Record name | 1-Deoxy-1-[methyl(nitroso)amino]hexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00908471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10356-92-0 | |
Record name | Glucitol, 1-deoxy-1-(methylnitrosamino)-, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010356920 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Deoxy-1-[methyl(nitroso)amino]hexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00908471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3R,4R,5S)-6-[methyl(nitroso)amino]hexane-1,2,3,4,5-pentol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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